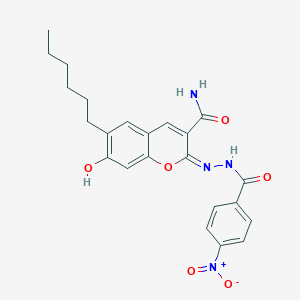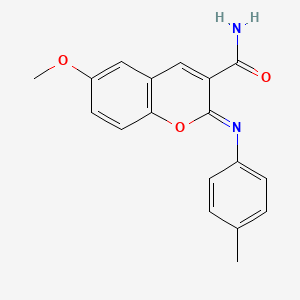
(Z)-6-methoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an aromatic compound with a suitable reagent. For instance, the synthesis of “2-methoxy-4-((p-tolylimino)methyl)phenol” was achieved by reacting vanillin and p-toluidine . Another example is the synthesis of “2-(p-Tolylimino-methyl)-phenol-copper (II)” which was achieved by reacting 2-(p-Tolylimino-methyl)-phenol with copper(II) acetate .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as X-ray diffraction . For example, “2-(p-Tolylimino-methyl)-phenol-copper (II)” was found to crystallize in the monoclinic system .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, “2-methoxy-6-((Z)-(p-tolylimino)methyl)phenoxy)palladium” was synthesized by reacting 2-methoxy-6-((Z)-(p-tolylimino)methyl)phenol with palladium(II) acetate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the electronic structure of “(E)-4-methoxy-2-[(p-tolylimino)methyl]phenol” was characterized using density functional theory .Scientific Research Applications
Crystallography and Structural Analysis
Studies on the crystallography of related chromene derivatives have elucidated their structural characteristics. For instance, 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivative 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide exhibit anti-rotamer conformations about the C-N bond, with variations in the amide O atom's orientation relative to the pyran ring's O atom. These structural insights are crucial for understanding the compounds' physicochemical properties and their interactions in biological systems (Reis et al., 2013).
Synthesis and Characterization
The synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides, through a cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide, highlights a method for producing chromene derivatives. This approach is notable for its potential applications in medicinal chemistry and material science (Nizami & Hua, 2018).
Biological Activities
Chromene derivatives have been evaluated for their biological activities, including their roles as potential therapeutic agents. For example, novel chromenones linked to a 1,2,3-triazole ring system were synthesized and assessed for anti-ChE activity, demonstrating potential for Alzheimer's disease treatment. Among them, a specific compound showed promising anti-acetylcholinesterase activity, highlighting the therapeutic potential of chromene derivatives in neurodegenerative diseases (Saeedi et al., 2017).
Antioxidant and Antibacterial Properties
Another study focused on the synthesis of 4H-chromene-3-carboxamide derivatives under solvent-free conditions, revealing their antioxidant and antibacterial activities. Certain compounds exhibited strong antibacterial activity against Gram-positive and Gram-negative organisms, as well as potent antioxidant properties, suggesting their applicability in pharmaceuticals and as bioactive materials (Chitreddy & Shanmugam, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-methoxy-2-(4-methylphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-3-5-13(6-4-11)20-18-15(17(19)21)10-12-9-14(22-2)7-8-16(12)23-18/h3-10H,1-2H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUARYBZHCNKYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-methoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

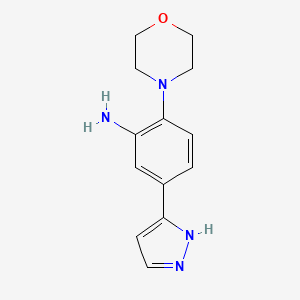
![N-(3-chloro-4-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2466332.png)
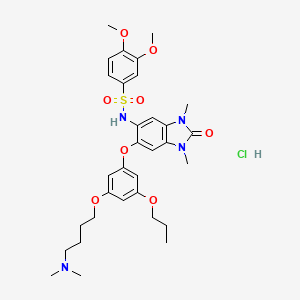
![Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2466334.png)
![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2466336.png)
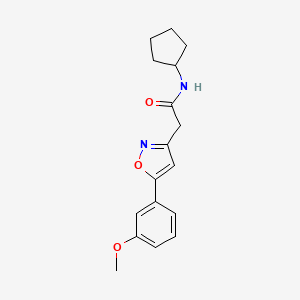
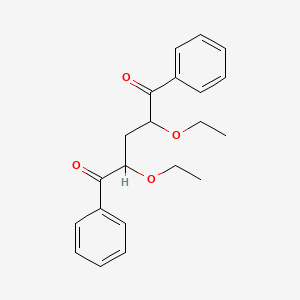
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2466342.png)
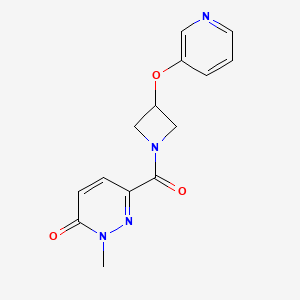
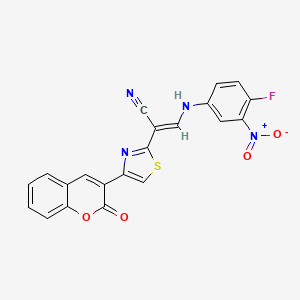
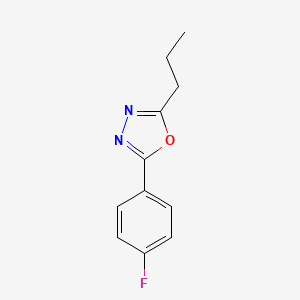
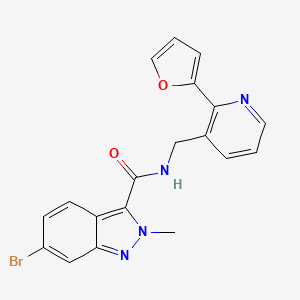
![1,2,3,4-Tetrahydronaphthalen-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2466349.png)
